molecular formula C21H15F6NS B14305833 4-(Ethylthio)-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)pyridine CAS No. 116579-41-0

4-(Ethylthio)-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)pyridine

Cat. No.: B14305833
CAS No.: 116579-41-0
M. Wt: 427.4 g/mol
InChI Key: CSISMGJETDUWRO-UHFFFAOYSA-N
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Description

4-(Ethylthio)-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)pyridine is a complex organic compound characterized by the presence of ethylthio and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of radical trifluoromethylation, which is a process that introduces the trifluoromethyl group into the molecule through radical intermediates . This method is favored for its efficiency and ability to produce high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylthio)-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

4-(Ethylthio)-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(Ethylthio)-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The ethylthio group may participate in redox reactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Ethylthio)-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)pyridine is unique due to the combination of ethylthio and trifluoromethyl groups on a pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

116579-41-0

Molecular Formula

C21H15F6NS

Molecular Weight

427.4 g/mol

IUPAC Name

4-ethylsulfanyl-2-[3-(trifluoromethyl)phenyl]-6-[4-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C21H15F6NS/c1-2-29-17-11-18(13-6-8-15(9-7-13)20(22,23)24)28-19(12-17)14-4-3-5-16(10-14)21(25,26)27/h3-12H,2H2,1H3

InChI Key

CSISMGJETDUWRO-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=NC(=C1)C2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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